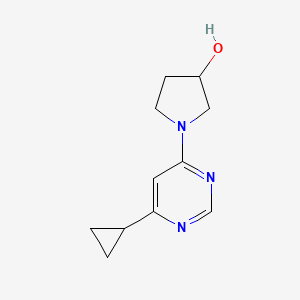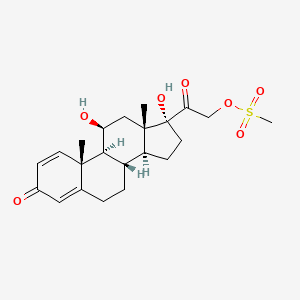
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Descripción general
Descripción
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, also known as 3APMT, is an organic compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a synthetic molecule that has been used in various laboratory experiments and research projects to explore the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes Treatment
This compound is a potent inhibitor of the enzyme DPP-4, which plays a significant role in glucose metabolism. By inhibiting DPP-4, it increases the levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release, thereby improving glycemic control in patients with type 2 diabetes .
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, and this compound serves as a starting material for synthesizing various biologically active piperidine derivatives. These derivatives have applications across multiple drug classes and therapeutic areas .
Development of Long-Acting Pharmaceutical Agents
Due to its structural properties, this compound can be used to develop long-acting pharmaceutical agents. Its ability to bind with high affinity to target proteins allows for sustained therapeutic effects, which is beneficial for chronic conditions requiring consistent medication levels .
Research in Asymmetric Synthesis
The compound’s chiral center makes it a valuable subject for research in asymmetric synthesis. This area of study is essential for creating enantiomerically pure substances, which are important for the development of safe and effective pharmaceuticals .
Pharmacological Studies of Piperidine Moieties
The piperidine moiety is a common feature in many drugs, and this compound can be used to study the pharmacological effects of piperidine-containing drugs. Research in this field contributes to understanding the structure-activity relationships and optimizing drug design .
Molecular Docking and Drug Discovery
This compound can be used in molecular docking studies to predict the interaction between drugs and their target molecules. Such studies are crucial in the early stages of drug discovery, helping to identify promising candidates for further development .
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATATJFUFLUINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



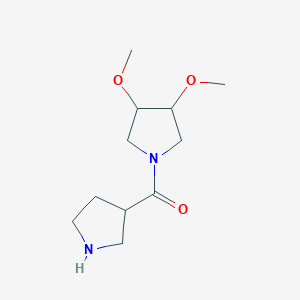
![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)
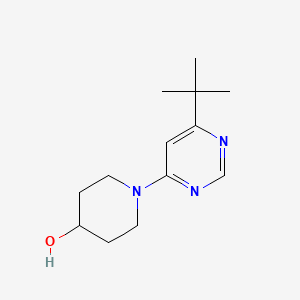
amino}acetic acid](/img/structure/B1531608.png)
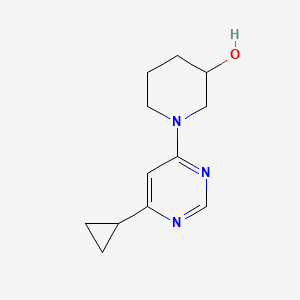


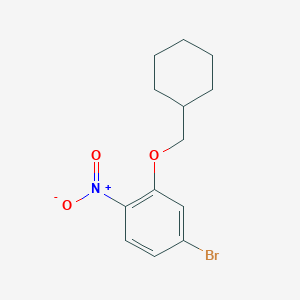


![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
